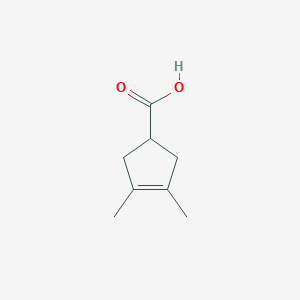

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentene, featuring two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of palladium-catalyzed hydrocarboxylation of cyclopentene, which allows for the direct introduction of the carboxylic acid group . This method is advantageous due to its scalability and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The methyl groups may also affect the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Cyclopentene: A simpler analog without the methyl groups and carboxylic acid functionality.

3-Cyclopentene-1-carboxylic Acid: Lacks the methyl groups present in 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid.

Dimethylcyclopentene: Contains the methyl groups but lacks the carboxylic acid functionality.

Uniqueness: this compound is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Biological Activity

3,4-Dimethyl-3-cyclopentene-1-carboxylic acid (DMCPA) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCPA, summarizing relevant studies, case reports, and findings.

Chemical Structure and Properties

- Molecular Formula : C8H12O2

- SMILES : CC1=C(CC(C1)C(=O)O)C

- InChIKey : ULFSQDJQQLJTSF-UHFFFAOYSA-N

The compound's structure features a cyclopentene ring with two methyl groups and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that DMCPA exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Bacillus subtilis | 2.5 |

These results suggest that DMCPA could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anti-inflammatory Effects

DMCPA has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. The compound's mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Case Study : A study conducted on RAW 264.7 cells demonstrated that treatment with DMCPA at concentrations of 50 µM significantly reduced TNF-alpha levels by approximately 40% compared to untreated controls. This finding suggests its potential application in managing inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations have highlighted DMCPA's role in modulating various biological pathways:

- Kinase Inhibition : Preliminary screening indicated that DMCPA may act as a weak inhibitor of certain kinases involved in cancer progression.

- Antioxidant Activity : The compound exhibited moderate antioxidant activity in DPPH assays, suggesting it could help mitigate oxidative stress.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of DMCPA. Potential areas include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by DMCPA.

- Formulation Development : Exploring its use in pharmaceutical formulations aimed at treating infections or inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing cyclopentene-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, hydrolysis of intermediates (e.g., tert-butoxycarbonyl-protected compounds) using lithium hydroxide in methanol/water at 0°C, followed by purification via silica gel column chromatography (hexane/ethyl acetate) yields high-purity products. Reaction optimization may include adjusting stoichiometry, temperature, and solvent ratios to improve yields (e.g., 92% yield achieved in for compound 8) .

- Analytical Confirmation : Structural validation via 1H, 13C, and 19F NMR, coupled with HRMS, is critical. For example, compound 9 was confirmed using 19F NMR to verify difluoromethylenyl group incorporation .

Q. How are purification challenges addressed for cyclopentene-carboxylic acid intermediates?

- Methodological Answer : Purification strategies depend on compound polarity. Cation-exchange chromatography (e.g., Dowex 50W-X8 with 5% aqueous pyridine) effectively isolates amine-containing derivatives. Reverse-phase C-18 columns (water/methanol) are used for polar carboxylates, as demonstrated for compound 5 .

Q. What safety precautions are essential when handling reactive intermediates during synthesis?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) for acid-sensitive reactions (e.g., trifluoroacetic acid deprotection in CH2Cl2). Emergency protocols for spills include adsorption with inert materials (e.g., silica gel) and proper waste disposal .

Advanced Research Questions

Q. How can computational modeling and X-ray diffraction resolve structural ambiguities in cyclopentene-carboxylic acid derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic configurations, while synchrotron-based X-ray diffraction (e.g., Advanced Photon Source) provides high-resolution crystal structures. These methods validate stereochemistry, such as distinguishing (R) vs. (S) configurations in chiral centers .

- Case Study : highlights collaboration with facilities like LS-CAT for data collection, enabling precise determination of bond angles and torsion strains in cyclopentene rings.

Q. What strategies reconcile contradictory spectroscopic data for cyclopentene-carboxylic acid analogs?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Deuterated solvent exchange, variable-temperature NMR, and 2D experiments (e.g., HSQC, HMBC) clarify ambiguous signals. For example, 19F NMR in confirmed the absence of fluorine scrambling in compound 9 .

Q. How do substituents (e.g., dimethyl or difluoromethylenyl groups) influence the compound’s reactivity in ring-opening or cycloaddition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., difluoromethylenyl) increase electrophilicity, enhancing Diels-Alder reactivity. Steric effects from dimethyl groups may hinder nucleophilic attack. Kinetic studies under varying pH and temperature conditions (e.g., 0°C to room temperature) quantify these effects .

Q. What are the biological implications of cyclopentene-carboxylic acid derivatives as enzyme inhibitors or bioactive intermediates?

Properties

CAS No. |

768-38-7 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3,4-dimethylcyclopent-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c1-5-3-7(8(9)10)4-6(5)2/h7H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ULFSQDJQQLJTSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC(C1)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.